N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Description
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a synthetic benzamide derivative featuring a benzimidazole ring linked to a 2,6-dimethoxy-substituted benzamide core. The benzimidazole moiety is a heterocyclic aromatic system known for its bioactivity in pharmaceuticals and agrochemicals, while the 2,6-dimethoxybenzamide group contributes to solubility and binding interactions.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-11-6-12-19(28-2)20(18)22(26)23-15-8-5-7-14(13-15)21-24-16-9-3-4-10-17(16)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZRJHAAWIGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326174 | |
| Record name | N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305358-08-1 | |
| Record name | N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde under acidic conditions to form the benzimidazole ring.
Substitution Reaction: The benzimidazole derivative is then subjected to a substitution reaction with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, in anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
- Structure : Shares the 2,6-dimethoxybenzamide core but replaces the benzimidazole with an isoxazole ring and a branched alkyl substituent.
- Activity : Inhibits cellulose biosynthesis in plants, leading to pre-emergent herbicidal activity.
- Applications : Widely used in weed control (e.g., Snapshot 2.5 TG herbicide) .
Carbendazim (Methyl N-(1H-Benzimidazol-2-yl) Carbamate)
Pharmaceutical Analogs
PC5 (N-(5-Chloro-4-(4-(Trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide)
- Structure : Features a 2,6-dimethoxybenzamide linked to a substituted oxazole ring.
- Applications : Investigational therapeutic for neuropathic pain .
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline)
Research Chemicals
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-dimethoxybenzamide
Comparative Analysis Table
| Compound Name | Key Structural Features | Biological Activity | Primary Application |
|---|---|---|---|
| N-[3-(1H-Benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide | Benzimidazole-phenyl, 2,6-dimethoxybenzamide | Hypothesized enzyme/receptor modulation | Research/Agrochemical lead |
| Isoxaben | Isoxazole, 2,6-dimethoxybenzamide | Cellulose biosynthesis inhibition | Herbicide |
| Carbendazim | Benzimidazole-carbamate | β-tubulin disruption | Fungicide |
| PC5 | Oxazole, 2,6-dimethoxybenzamide | TRPV3 antagonism (IC50 = 2.63 µM) | Pain therapeutics |
| B1 | Benzimidazole-methoxyaniline | Opioid-induced pain modulation | Neurological research |
Mechanistic and Functional Insights
- Benzimidazole vs.
- Methoxy Substitutions : The 2,6-dimethoxy groups enhance lipophilicity and metabolic stability, critical for both agrochemical persistence and drug bioavailability .
- Agrochemical vs. Pharmaceutical Roles : Structural variations dictate functional outcomes—e.g., Isoxaben’s alkyl side chain optimizes soil adsorption, while PC5’s trifluoromethyl group enhances target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
